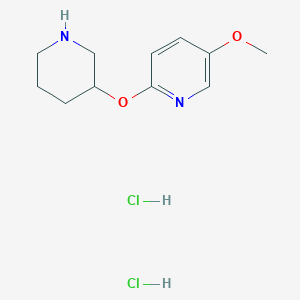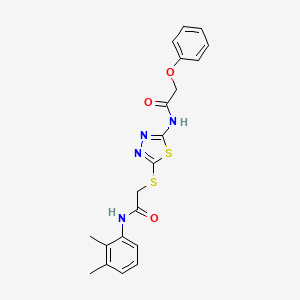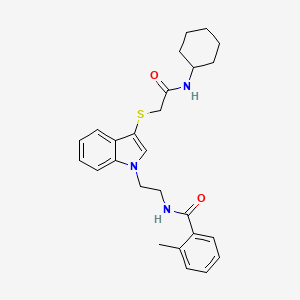
5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 and a molecular weight of 281.18 . It is offered by several chemical suppliers for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results . For detailed information, one may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .Applications De Recherche Scientifique
Insecticidal Properties
5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride and related pyridine derivatives have been studied for their potential use as insecticides. For example, a study on various pyridine derivatives revealed that these compounds possess moderate to strong aphidicidal activities, highlighting their potential use in pest control (Bakhite et al., 2014).
Antitumor Activity
Research into bis-indole derivatives, which include pyridine and piperidine structures, has demonstrated promising results in antitumor activity. These compounds have shown significant efficacy against various human cell lines, suggesting their potential use in cancer treatment (Andreani et al., 2008).
Antimicrobial Effects
Pyridine derivatives have also been investigated for their antimicrobial properties. Studies have synthesized various pyridine compounds and tested their effectiveness against bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel et al., 2011).
Corrosion Inhibition
Some piperidine derivatives have been researched for their potential as corrosion inhibitors, particularly for iron. Quantum chemical and molecular dynamic simulation studies have been conducted to understand the efficacy and mechanism of these inhibitors, which could have applications in industrial maintenance and protection (Kaya et al., 2016).
Biochemical and Pharmacological Studies
Other studies have focused on the synthesis and structural, biochemical, and pharmacological analysis of piperidine derivatives. These compounds have been evaluated for various pharmacological activities, such as antiarrhythmic and antihypertensive effects, and for their binding affinities to alpha-adrenoceptors (Malawska et al., 2002).
Safety and Hazards
The specific safety and hazard information for 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride is not provided in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures. For detailed safety information, one should refer to its MSDS or contact the supplier directly .
Propriétés
IUPAC Name |
5-methoxy-2-piperidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-9-4-5-11(13-8-9)15-10-3-2-6-12-7-10;;/h4-5,8,10,12H,2-3,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFINZKJJXAQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)OC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate](/img/structure/B2592909.png)
![N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2592910.png)
![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)



![2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one](/img/structure/B2592925.png)

